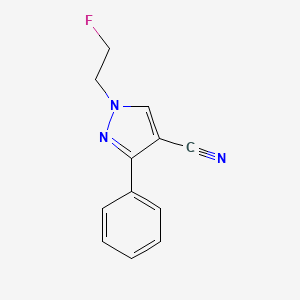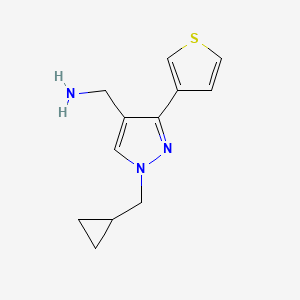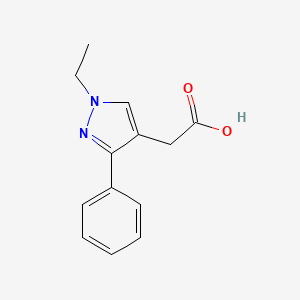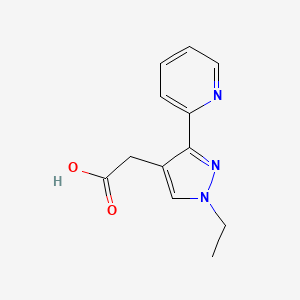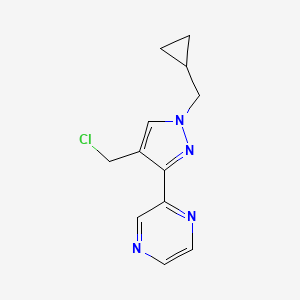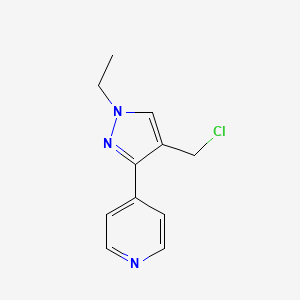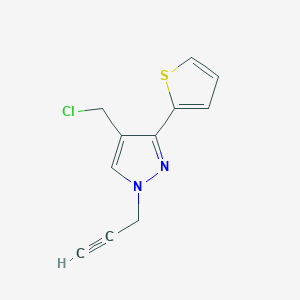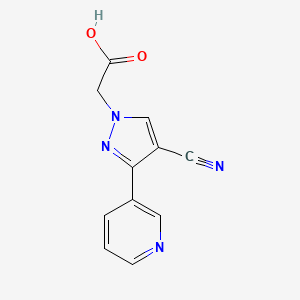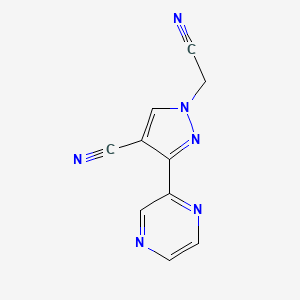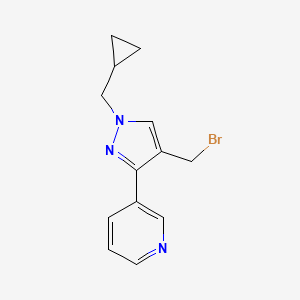
3-(4-(bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine
Vue d'ensemble
Description
3-(4-(Bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine, also known as BMCPP, is an organic compound belonging to the class of pyridines. It is a heterocyclic compound, meaning it contains at least two different elements in its ring structure. BMCPP is a relatively new compound and has only recently been studied for its potential applications. In recent years, BMCPP has been used in the synthesis of various compounds, as well as in applications such as drug discovery and development, and in the field of biochemistry and physiology.
Applications De Recherche Scientifique
3-(4-(bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine has been studied for its potential applications in drug discovery and development. It has been found to be a good starting material for the synthesis of various compounds, including drugs. This compound has also been used in the synthesis of inhibitors of enzymes such as kinases, proteases, and phosphatases. In addition, this compound has been used in the synthesis of compounds used in the study of signal transduction pathways in cells.
Mécanisme D'action
The exact mechanism of action of 3-(4-(bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine is not yet fully understood. However, it is believed that this compound binds to certain enzymes and inhibits their activity. This inhibition of enzyme activity can lead to changes in the signal transduction pathways of cells, which can lead to changes in the biochemical and physiological processes of the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been found to have an inhibitory effect on certain enzymes, which can lead to changes in the signal transduction pathways of cells. It has also been found to have a protective effect against oxidative stress in cells, as well as an anti-inflammatory effect.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-(bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine in laboratory experiments include its relative ease of synthesis, its low cost, and its ability to be used in the synthesis of various compounds. The main limitation of this compound is that its exact mechanism of action is not yet fully understood, which can make it difficult to predict its effects on biochemical and physiological processes.
Orientations Futures
Given the potential of 3-(4-(bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine, there are many possible future directions for its use. These include further studies into its mechanism of action, as well as its potential applications in drug discovery and development. In addition, this compound could be used in the synthesis of compounds for the study of signal transduction pathways in cells. Finally, this compound could be used in the study of its protective effects against oxidative stress and inflammation.
Propriétés
IUPAC Name |
3-[4-(bromomethyl)-1-(cyclopropylmethyl)pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3/c14-6-12-9-17(8-10-3-4-10)16-13(12)11-2-1-5-15-7-11/h1-2,5,7,9-10H,3-4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSIBOIVJQTEJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CN=CC=C3)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




